An In-depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride, a chiral amine of significant interest in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, stereochemistry, synthesis, and applications, offering field-proven insights to aid researchers and scientists in its effective utilization.
Introduction: A Versatile Chiral Building Block
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in asymmetric synthesis.[1] Its rigid cyclohexane scaffold and defined stereochemistry at two contiguous centers make it a powerful tool for the construction of complex, enantiomerically pure molecules. This guide will explore the fundamental characteristics of this compound, providing a solid foundation for its application in research and development.
Nomenclature and Stereochemistry
The systematic IUPAC name for the free base is (1S,2S)-2-methylcyclohexan-1-amine.[2] The hydrochloride salt is denoted by the addition of "hydrochloride." It is crucial to distinguish this specific stereoisomer from other diastereomers and enantiomers of 2-methylcyclohexylamine, as their spatial arrangements and, consequently, their chemical and biological properties, can differ significantly.
The (1S,2S) designation indicates a trans relationship between the amino and methyl groups on the cyclohexane ring. This stereochemical arrangement is fundamental to its utility as a chiral auxiliary and in diastereoselective reactions.
Caption: Chair conformation of the (1S,2S)-2-methylcyclohexan-1-ammonium ion.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 104485-19-0 | [3] |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride. Below is a summary of expected spectral features based on the analysis of the parent amine and related structures.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic absorptions for the ammonium and alkyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2800-3000 | N-H stretch (ammonium salt) |
| 2850-2960 | C-H stretch (alkyl) |
| ~1600 | N-H bend (ammonium salt) |
| 1450-1470 | C-H bend (alkyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show a series of multiplets for the cyclohexyl ring protons. The proton attached to the carbon bearing the amino group (H1) and the proton on the carbon with the methyl group (H2) will be diastereotopic and thus have distinct chemical shifts and coupling constants. The methyl group will appear as a doublet.
¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the ammonium group.
Mass Spectrometry (MS)
The mass spectrum of the free base, (1S,2S)-2-methylcyclohexan-1-amine (MW = 113.20 g/mol ), would be expected upon analysis.[2] The molecular ion peak (M+) at m/z = 113 would be observed. Common fragmentation patterns for cyclohexylamines include the loss of the alkyl substituent and ring cleavage.
Synthesis of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride
The stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-amine is a key challenge. Several strategies can be employed, including diastereoselective reduction of a chiral imine or enzymatic resolution.
Diastereoselective Reductive Amination
One common approach involves the reductive amination of a chiral ketone or the diastereoselective reduction of an imine derived from 2-methylcyclohexanone.
Caption: General synthetic workflow for (1S,2S)-2-methylcyclohexan-1-amine HCl.
Experimental Protocol: Diastereoselective Reductive Amination (Illustrative)
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Imine Formation: To a solution of 2-methylcyclohexanone in an appropriate solvent (e.g., toluene), add a chiral amine (e.g., (R)-α-methylbenzylamine) and a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap). Heat the reaction mixture to facilitate imine formation.
-
Diastereoselective Reduction: Cool the reaction mixture and add a reducing agent (e.g., sodium borohydride or catalytic hydrogenation). The choice of reducing agent and reaction conditions will influence the diastereoselectivity.
-
Deprotection and Isolation: After the reduction is complete, remove the chiral auxiliary under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary).
-
Salt Formation: Dissolve the resulting (1S,2S)-2-methylcyclohexan-1-amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
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Purification: The hydrochloride salt can be purified by recrystallization.
Enzymatic Resolution
Enzymatic methods, such as transaminase-catalyzed amination of 2-methylcyclohexanone, can offer high enantioselectivity and diastereoselectivity.[5] For example, ω-transaminases have been shown to produce 2-methylcyclohexylamine with high stereoselectivity.[5]
Applications in Drug Development and Asymmetric Synthesis
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its defined stereochemistry is crucial for the biological activity of the final products.
Chiral Building Block
This compound serves as a chiral synthon, introducing a specific stereochemical motif into a target molecule. This is particularly important in the development of drugs where only one enantiomer exhibits the desired therapeutic effect.
Chiral Resolving Agent
Chiral amines are widely used as resolving agents for racemic acids.[6][7] (1S,2S)-2-methylcyclohexan-1-amine can be used to form diastereomeric salts with a racemic carboxylic acid, allowing for their separation by crystallization.
Caption: Workflow for chiral resolution of a racemic acid using (1S,2S)-2-methylcyclohexan-1-amine.
Safety and Handling
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride should be handled with appropriate safety precautions. It is classified as causing skin irritation (H315) and serious eye irritation (H319). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral building block with significant potential in asymmetric synthesis and pharmaceutical development. Its well-defined stereochemistry and rigid cyclic structure make it a valuable tool for the stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is crucial for its effective use in research and development.
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